

Application Note: HPLC-UV Analysis of 11,12-Di-O-methylcarnosol

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Compound of Interest

Compound Name: *11,12-Di-O-methylcarnosol*

Cat. No.: *B15594463*

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Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of **11,12-Di-O-methylcarnosol**. This compound, a derivative of the naturally occurring diterpene carnosol, is of interest in pharmaceutical and natural product research.^{[1][2]} The described method utilizes a reversed-phase C18 column to achieve efficient separation and is suitable for the analysis of **11,12-Di-O-methylcarnosol** in extracts and other solution-based matrices. This protocol provides a baseline for researchers and drug development professionals for the reliable analysis of this and structurally related diterpenoids.

Introduction

11,12-Di-O-methylcarnosol is a nolc diterpene lactone that can be isolated from rosemary (*Rosmarinus officinalis L.*).^[1] Like other diterpenes, it is being investigated for various biological activities. Accurate and reliable quantitative analysis is crucial for research and potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and dependable technique for this purpose.^[3] ^[4] This document provides a detailed protocol for the analysis of **11,12-Di-O-methylcarnosol** using a standard HPLC-UV system. The methodology is based on established principles for the analysis of similar diterpenoids and triterpenoids, such as carnosol and carnosic acid.^{[5][6][7]} ^[8]

Principle of the Method

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. **11,12-Di-O-methylcarnosol**, being a relatively nonpolar compound, is retained on the column and then eluted by a gradient of acetonitrile and water. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector, as many diterpenes exhibit absorbance in the UV range, typically around 210-240 nm.[4][9] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.
- Data acquisition and processing software (e.g., Empower).[10]
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm).
- HPLC vials.

Reagents and Standards

- **11,12-Di-O-methylcarnosol** analytical standard.
- HPLC grade acetonitrile.
- HPLC grade methanol.
- Ultrapure water.

- HPLC grade formic acid.
- Dimethyl sulfoxide (DMSO) for stock solution preparation.

Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **11,12-Di-O-methylcarnosol** standard and dissolve it in 10 mL of DMSO in a volumetric flask.
- Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase initial conditions (e.g., 60% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

- Extraction (if applicable): For solid samples (e.g., plant material), extract a known weight of the homogenized sample with a suitable solvent such as methanol or ethanol, potentially using ultrasonication to improve efficiency.[6]
- Dilution: Dilute the extract with the mobile phase to a concentration expected to fall within the calibration range.
- Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[10]

HPLC-UV Operating Conditions

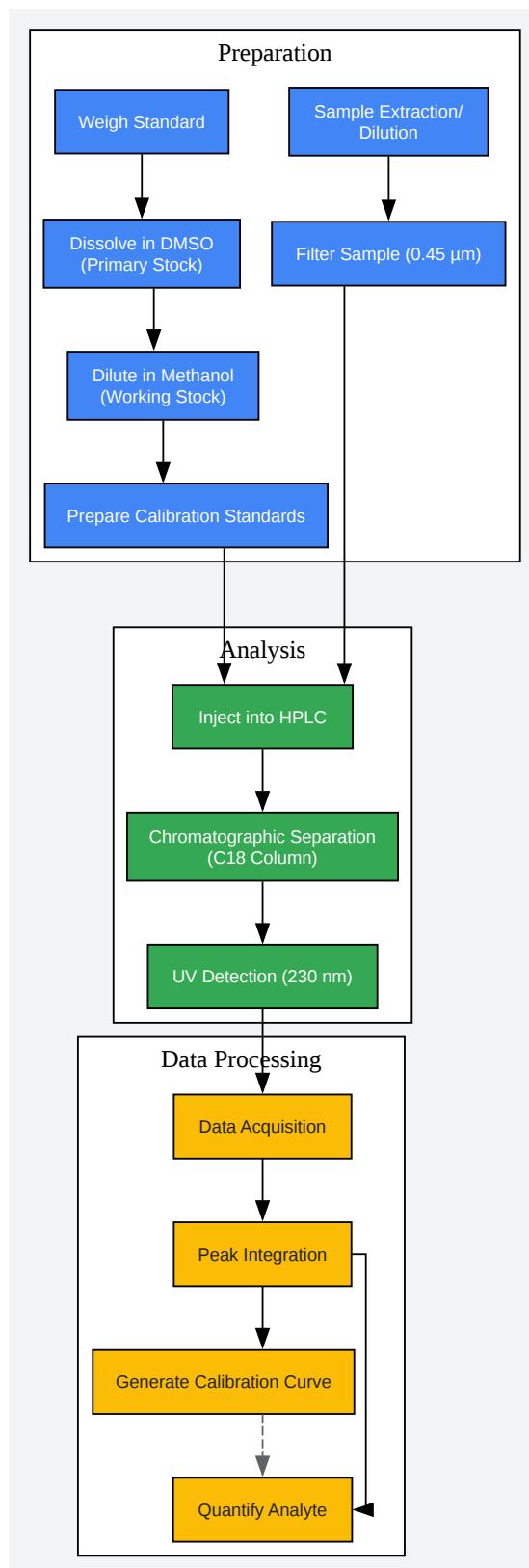
The following table summarizes the optimized parameters for the HPLC-UV analysis.

Parameter	Value
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-20 min: 60-95% B; 20-25 min: 95% B; 25.1-30 min: 60% B
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
UV Detection Wavelength	230 nm

Data Analysis and Quantification

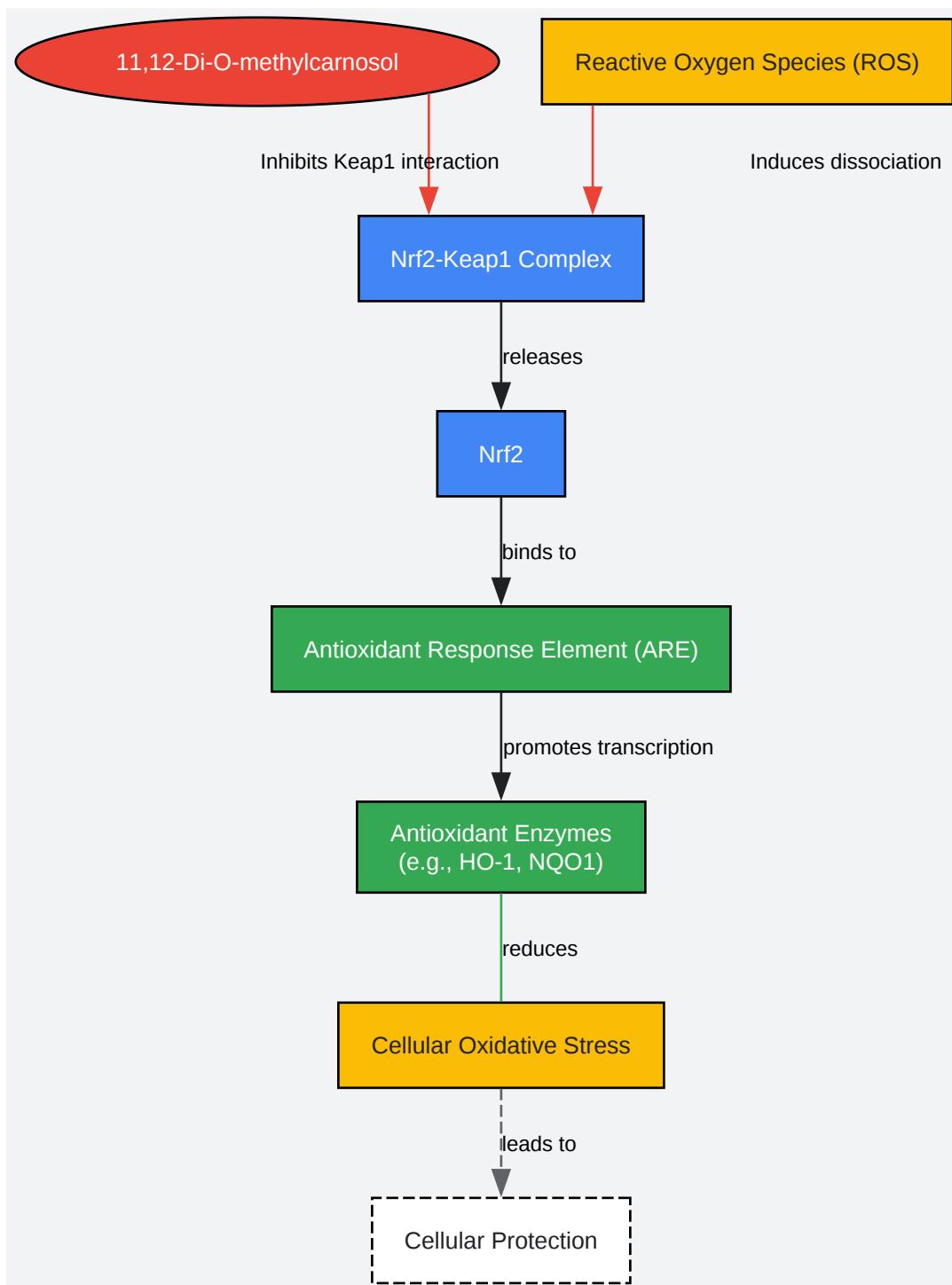
- Identification: Identify the **11,12-Di-O-methylcarnosol** peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
- Calibration Curve: Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). An r^2 value > 0.99 is desirable.
- Quantification: Calculate the concentration of **11,12-Di-O-methylcarnosol** in the sample by interpolating its peak area into the calibration curve equation.

Visualizations



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Caption: Workflow for HPLC-UV analysis of **11,12-Di-O-methylcarnosol**.



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Caption: Hypothetical Nrf2 signaling pathway modulation by **11,12-Di-O-methylcarnosol**.

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